molecular formula C20H23FN2O2S B2590486 [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone CAS No. 877649-42-8

[4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone

Cat. No. B2590486
CAS RN: 877649-42-8
M. Wt: 374.47
InChI Key: AMXAVICFAMKKHB-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperazine ring, a thiophene ring, and a ketone group. Piperazine rings are often found in pharmaceuticals and are known for their versatile reactivity. The thiophene ring is a five-membered aromatic ring with a sulfur atom, which is often found in biologically active compounds. The ketone group is a carbonyl group (C=O) bonded to two other carbon atoms .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine ring, thiophene ring, and ketone group would all contribute to the overall structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The piperazine ring could undergo reactions such as alkylation or acylation. The thiophene ring might undergo electrophilic aromatic substitution reactions, and the ketone group could be involved in various reactions such as reduction, condensation, or nucleophilic addition .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence properties like solubility, melting point, boiling point, and stability .

Scientific Research Applications

Analysis and Characterization Techniques

  • Micellar and Microemulsion Liquid Chromatography : These methods have been applied for the separation and analysis of flunarizine hydrochloride and its degradation products, showcasing the compound's utility in analytical chemistry for identifying and quantifying pharmaceutical components (El-Sherbiny et al., 2005).

Molecular Structure and Interaction Studies

  • Structural Exploration and Antiproliferative Activity : A novel bioactive heterocycle was prepared and evaluated for antiproliferative activity, highlighting the importance of such compounds in the development of new therapeutic agents (Prasad et al., 2018).
  • Fluorescent Logic Gates : The design of fluorescent logic gates using compounds including a piperazine receptor and an aryl group demonstrates the potential of these molecules in the development of smart materials and sensors (Gauci & Magri, 2022).

Synthesis and Radiochemical Studies

  • Improved Synthesis of [18F]GBR‐13119 : This work illustrates the application of aryltrimethylammonium trifluoromethanesulfonates as precursors for aryl [18F] fluorides, indicating the role of such compounds in enhancing radiochemical synthesis techniques (Haka et al., 1989).

Biological Activity and Therapeutic Potentials

  • Triazole Analogues of Piperazine : These analogues exhibit significant antibacterial activity, underscoring the compound’s relevance in the discovery of new antibacterial agents (Nagaraj et al., 2018).
  • Antimigraine Drug Synthesis : The efficient synthesis of the antimigraine drug lomerizine from bis(4-fluorophenyl)methanone showcases the compound's application in pharmaceutical synthesis (Narsaiah & Kumar, 2010).

Comparative Metabolism Studies

  • Metabolism in Rats, Dogs, and Humans : Investigating the biotransformation of flunarizine in different species provides insights into metabolic pathways, crucial for drug development and safety evaluation (Lavrijsen et al., 1992).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures should be followed to minimize risk .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. This could potentially lead to the development of new pharmaceuticals or other useful compounds .

Biochemical Analysis

Biochemical Properties

The compound [4-(4-Fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone has been found to interact with the cannabinoid receptor type 1 (CB1), acting as an inverse agonist . It binds to CB1 more selectively than the cannabinoid receptor type 2, with a Ki value of 220 nM . This interaction suggests that the compound may play a role in modulating the endocannabinoid system, which is involved in a variety of physiological processes.

Cellular Effects

In terms of cellular effects, this compound’s interaction with the CB1 receptor can influence various cellular processes. For instance, it has been shown to antagonize the basal G protein coupling activity of CB1, as indicated by a reduction in guanosine 5’-O-(3-thio)triphosphate binding . This suggests that the compound may influence cell signaling pathways associated with the CB1 receptor.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the CB1 receptor. Docking and mutational analysis showed that it forms similar interactions with the receptor as other known CB1 inverse agonists . Its unique chemical scaffold offers new opportunities for developing novel CB1 inverse agonists with optimized molecular properties .

Temporal Effects in Laboratory Settings

It has been observed that treatment with this compound leads to increased cell surface localization of CB1 over time , suggesting potential long-term effects on cellular function.

Dosage Effects in Animal Models

While specific studies on the dosage effects of this compound in animal models are currently lacking, related compounds have shown dose-dependent effects in various models

Metabolic Pathways

Given its interaction with the CB1 receptor, it may be involved in pathways related to the endocannabinoid system .

Subcellular Localization

The subcellular localization of this compound is also yet to be fully determined. Given its interaction with the CB1 receptor, it is likely to be found in regions of the cell where this receptor is present .

properties

IUPAC Name

[4-(4-fluorophenyl)piperazin-1-yl]-(4-thiophen-2-yloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O2S/c21-16-3-5-17(6-4-16)22-9-11-23(12-10-22)19(24)20(7-13-25-14-8-20)18-2-1-15-26-18/h1-6,15H,7-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXAVICFAMKKHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CS2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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